N-methyl-2-oxo-N-phenylpropanamide
Description
N-methyl-2-oxo-N-phenylpropanamide (CAS: 61110-50-7) is a substituted propanamide characterized by a central ketone group (2-oxo) and dual N-substituents: a methyl group and a phenyl ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound’s structure combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-methyl-2-oxo-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)10(13)11(2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQPKYULSYGLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404750 | |
| Record name | N-methyl-2-oxo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61110-50-7 | |
| Record name | N-methyl-2-oxo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-oxo-N-phenylpropanamide can be synthesized by reacting methylamine with phenylacetyl chloride in the presence of a suitable base such as potassium carbonate. The reaction results in the formation of this compound, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-methyl-2-oxo-N-phenylpropanamide has several scientific research applications, including:
Mechanism of Action
N-methyl-2-oxo-N-phenylpropanamide acts as a norepinephrine-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in improved attention and alertness. Additionally, it possesses a bronchodilator effect, making it potentially useful in treating asthma and chronic obstructive pulmonary disease.
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity : ’s compound incorporates a benzyl group and a bulky alkyl chain, increasing hydrophobicity compared to the simpler phenyl and methyl groups in the target compound .
- Reactivity : The diazenyl group in ’s butanamide introduces photolability and redox activity, absent in the ketone-dominated reactivity of this compound .
Physicochemical Properties
Insights :
- The pyridinyl and dimethylaminoethyl groups in ’s compound enhance solubility in organic solvents but reduce stability under UV exposure .
Stability and Reactivity Trends
Biological Activity
N-methyl-2-oxo-N-phenylpropanamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amide functional group and a ketone moiety, which contribute to its reactivity and biological profile. The general structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition can lead to increased levels of endogenous signaling molecules, which may exert anti-inflammatory effects .
- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, certain analogs have shown significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM .
- Tubulin Interaction : Some studies suggest that compounds similar to this compound can destabilize microtubules, leading to apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer therapies .
Biological Activity Data
The following table summarizes key findings on the biological activities of this compound and its analogs:
| Activity | Cell Line/Model | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 Breast Cancer Cells | 10 - 33 | Tubulin destabilization |
| Enzyme Inhibition | Recombinant Rat NAAA | 0.42 - 8.3 | Non-competitive inhibition |
| Antitrypanosomal | Trypanosoma brucei | Not specified | Unknown |
Case Studies
- Anticancer Activity : A study explored the antiproliferative effects of various derivatives against MCF-7 cells. Compounds with specific substitutions exhibited enhanced activity, indicating that structural modifications can significantly influence efficacy .
- Inflammation Modulation : In vivo studies demonstrated that certain analogs could modulate inflammatory responses by inhibiting NAAA activity, which plays a role in lipid signaling pathways involved in inflammation .
- Antimicrobial Properties : Investigations into related compounds have revealed potential antibacterial and antifungal activities, suggesting that the amide functional group may contribute to interactions with microbial targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
